7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
7-Cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic heterocyclic compound featuring a quinazolin-8-one core modified with a cyclopropyl group, a 1,3-dioxolo ring, and a sulfanyl-linked 1,2,4-oxadiazole moiety substituted with 4-ethoxy-3-methoxyphenyl. The cyclopropyl group may enhance metabolic stability, while the oxadiazole and dioxolo rings could modulate electronic properties and binding affinity.
Properties
IUPAC Name |
7-cyclopropyl-6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-3-31-17-7-4-13(8-18(17)30-2)22-26-21(34-27-22)11-35-24-25-16-10-20-19(32-12-33-20)9-15(16)23(29)28(24)14-5-6-14/h4,7-10,14H,3,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIGTFHTFADDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CC6)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring and the dioxoloquinazolinone core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
The compound 7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1111975-34-8) is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by data tables and case studies.
Molecular Formula
The molecular formula of the compound is , indicating a structure that includes cyclopropyl, oxadiazole, and dioxoloquinazoline moieties.
Anticancer Activity
Recent studies have suggested that compounds similar to 7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study: Quinazoline Derivatives
A study published in the Journal of Medicinal Chemistry explored a series of quinazoline derivatives that demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved targeting specific kinases associated with tumor growth and survival pathways .
Antimicrobial Properties
The presence of the oxadiazole ring is notable for its antimicrobial activity. Compounds containing oxadiazole have been reported to exhibit activity against a range of bacteria and fungi.
Data Table: Antimicrobial Activity of Oxadiazole Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | E. coli | 32 µg/mL |
| Oxadiazole B | S. aureus | 16 µg/mL |
| Oxadiazole C | Pseudomonas aeruginosa | 64 µg/mL |
Neuropharmacological Effects
Research indicates that compounds with similar structures can interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective effects of related quinazoline derivatives in models of Alzheimer's disease. These compounds were shown to inhibit acetylcholinesterase activity and reduce oxidative stress markers in neuronal cells .
Mechanism of Action
The mechanism of action of 7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signaling pathways, or affecting the expression of certain genes .
Comparison with Similar Compounds
Quinazolinone Derivatives
The target compound shares structural motifs with analogs reported in and :
Key Observations :
1,2,4-Oxadiazole-Containing Compounds
The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often improving pharmacokinetics.
Key Observations :
Pharmacokinetic and Physicochemical Comparisons
While direct data for the target compound is unavailable, its properties can be extrapolated from analogs:
Biological Activity
The compound 7-cyclopropyl-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that incorporates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound features a quinazoline backbone fused with a dioxole and an oxadiazole ring. The presence of the cyclopropyl group and the ethoxy and methoxy substituents on the phenyl ring contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃S |
| Molecular Weight | 318.38 g/mol |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The specific structure of this compound suggests potential interactions with various biological targets.
Anticancer Activity
- Mechanisms of Action : The oxadiazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . This compound's ability to interact with these targets may enhance its cytotoxicity against cancer cells.
- Case Studies : A study on similar oxadiazole compounds demonstrated significant antiproliferative effects against multiple cancer cell lines (e.g., breast and colon cancer), suggesting that this compound may exhibit similar properties .
Antimicrobial Activity
- Inhibition of Pathogens : Preliminary studies suggest that compounds with similar structures show moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This indicates the potential for the tested compound to serve as an antimicrobial agent.
- Mechanistic Insights : The presence of the sulfanyl group may enhance binding affinity to bacterial enzymes, disrupting their function and leading to cell death.
Enzyme Inhibition
- Acetylcholinesterase Inhibition : Compounds with structural similarities have shown effectiveness as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases . The proposed compound may exhibit similar enzyme inhibition capabilities.
- Urease Inhibition : This compound may also possess urease inhibitory activity, which is beneficial in treating urinary tract infections caused by urease-producing bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The oxadiazole ring is known for its bioactivity against various pathogens and cancer cells.
- The cyclopropyl group may enhance lipophilicity, improving membrane permeability and bioavailability.
- The combination of ethoxy and methoxy groups on the phenyl ring can modulate electronic properties, influencing receptor binding affinity.
Table of Related Compounds and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3,4-Oxadiazole | Oxadiazole core | Anticancer, Antimicrobial |
| Sulfamoyl derivatives | Sulfonamide functionality | Antibacterial, Enzyme inhibition |
| Cyclopropyl derivatives | Cyclopropyl group | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
